N'-hydroxy-3-(methylsulfanyl)propanimidamide

Description

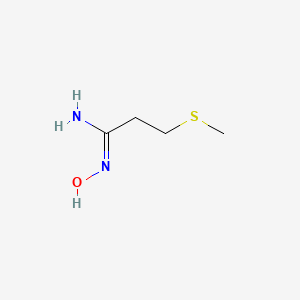

N'-hydroxy-3-(methylsulfanyl)propanimidamide is a hydroxamic acid derivative characterized by a propanimidamide backbone with a methylsulfanyl (SCH₃) substituent at the 3-position and a hydroxylamine group at the N'-position. Hydroxamic acids are known for their metal-chelating and enzyme-inhibitory activities, making them relevant in drug discovery .

Properties

Molecular Formula |

C4H10N2OS |

|---|---|

Molecular Weight |

134.20 g/mol |

IUPAC Name |

N'-hydroxy-3-methylsulfanylpropanimidamide |

InChI |

InChI=1S/C4H10N2OS/c1-8-3-2-4(5)6-7/h7H,2-3H2,1H3,(H2,5,6) |

InChI Key |

HILVDJGUWHWJKF-UHFFFAOYSA-N |

Isomeric SMILES |

CSCC/C(=N/O)/N |

Canonical SMILES |

CSCCC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-(methylsulfanyl)propanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(methylsulfanyl)propanimidamide with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

Industrial production of N’-hydroxy-3-(methylsulfanyl)propanimidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-(methylsulfanyl)propanimidamide can undergo various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

Reduction: The imidamide group can be reduced to form an amine.

Substitution: The hydroxy group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-hydroxy-3-(methylsulfanyl)propanimidamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor or receptor antagonist.

Industry: Used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-(methylsulfanyl)propanimidamide involves its interaction with specific molecular targets. The hydroxy group and the imidamide structure allow it to form hydrogen bonds and other interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The methylsulfanyl group confers moderate lipophilicity due to the sulfur atom’s polarizability. Below is a comparative analysis of key analogs:

Key Observations :

Spectroscopic and Reactivity Profiles

- NMR Shifts :

- Reactivity :

- The hydroxylamine group (-NHOH) is prone to oxidation, a common trait in hydroxamic acids. Trifluoromethyl groups (e.g., ) may enhance metabolic stability compared to SCH₃.

Biological Activity

N'-hydroxy-3-(methylsulfanyl)propanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a hydroxy group, a methylsulfanyl moiety, and an amidine functional group. Its molecular formula is , with a molecular weight of approximately 176.24 g/mol. The presence of the methylsulfanyl group enhances the compound's reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the methylsulfanyl group may facilitate interactions with hydrophobic regions within protein structures, enhancing binding affinity and specificity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Preliminary in vitro assays have shown that this compound exhibits significant activity against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, it demonstrated an IC50 value in the low micromolar range against Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent.

Antiplasmodial Activity

In related research on 3-hydroxypropanamidines, compounds structurally similar to this compound were evaluated for their antiplasmodial properties. One study reported that certain derivatives exhibited nanomolar inhibition against Plasmodium falciparum, suggesting that modifications to the propanimidamide structure could yield potent antimalarial agents .

Enzyme Inhibition Studies

This compound has also been investigated for its potential as an enzyme inhibitor. Studies indicate that it may inhibit key enzymes involved in metabolic pathways, such as serine proteases and kinases. This inhibition could lead to altered cellular signaling pathways, which may contribute to its therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other structurally related compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| N'-Hydroxy-2-phenyl-3-(piperidin-1-yl)propanimidamide | C12H16N4O | Contains a phenyl group | Potentially enhanced binding affinity |

| N'-Hydroxy-3-(piperidin-1-yl)propanimidamide | C10H16N4O | Piperidine ring enhances pharmacological properties | Notable enzyme inhibition |

| N'-Hydroxy-3-(morpholinyl)propanimidamide | C9H16N4O2 | Morpholine ring impacts solubility and bioavailability | Under investigation for various activities |

This table illustrates how structural variations can influence biological activity and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.